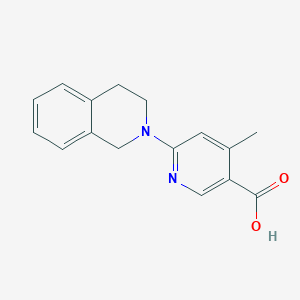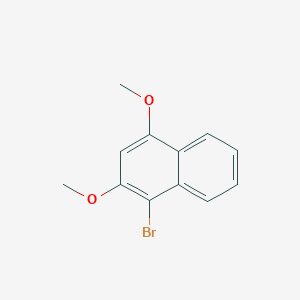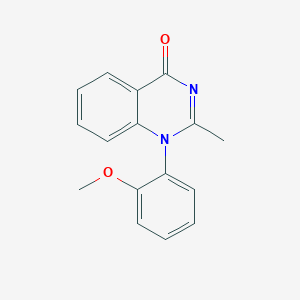
4(1H)-Quinazolinone, 1-(2-methoxyphenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a methoxyphenyl and a methyl group attached. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method includes the reaction of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of a catalyst such as acetic acid under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Analyse Des Réactions Chimiques
1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the quinazolinone ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of different substituents. Common reagents include halogens and nitrating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce dihydroquinazolinones.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its potential as a therapeutic agent for various diseases.
Medicine: Due to its pharmacological properties, the compound is being investigated for its potential use in drug development. It has shown promise in preclinical studies for the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, it can modulate the immune response by interacting with inflammatory mediators.
Comparaison Avec Des Composés Similaires
1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
1-(4-Methoxyphenyl)-2-methylquinazolin-4(1H)-one: Similar in structure but with a different position of the methoxy group, which can affect its biological activity.
1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: A related compound with a tetrazole ring, exhibiting different chemical and biological properties.
1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione with cadmium chloride: Forms complexes with metals, which can be used in coordination chemistry and materials science.
The uniqueness of 1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
106059-63-6 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H14N2O2/c1-11-17-16(19)12-7-3-4-8-13(12)18(11)14-9-5-6-10-15(14)20-2/h3-10H,1-2H3 |
Clé InChI |
FPVYMZVAHSKJEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=O)C2=CC=CC=C2N1C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


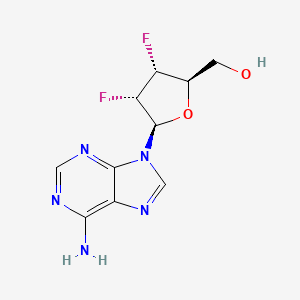

![Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B11852701.png)

![2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B11852722.png)
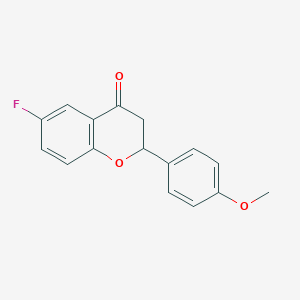
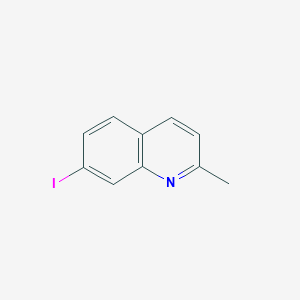
![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)

